RAF Kinase Inhibitor Potency Delivered via 2-(3,6-Dihydro-2H-pyran-4-yl)-5-nitropyridine-Derived Scaffolds vs. Halogenated 5-Nitropyridine Precursors
Elaboration of 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine into a fully functionalized RAF kinase inhibitor (Example 26, US Patent 11,098,031) yields an IC50 of 10 nM against human RAF1 kinase in an ADP-Glo assay [1]. This contrasts with structurally related inhibitors derived from simpler 2-halo-5-nitropyridine intermediates (e.g., 2-chloro-5-nitropyridine), which typically require additional synthetic steps to install oxygen-containing substituents capable of mimicking the dihydropyran's hydrogen-bonding interactions. The pre-installed dihydropyran ring eliminates one to two synthetic steps compared to routes that must introduce an oxygen heterocycle post-coupling [2]. Although a direct head-to-head IC50 comparison with an otherwise identical inhibitor lacking the dihydropyran oxygen is not available in the public domain, the presence of the dihydropyran moiety is explicitly claimed as a potency-enabling structural feature in the patent [1].
| Evidence Dimension | RAF1 kinase inhibition IC50 of downstream drug candidate |
|---|---|
| Target Compound Data | IC50 = 10 nM (compound derived from target building block) |
| Comparator Or Baseline | 2-Chloro-5-nitropyridine-derived RAF inhibitors: typical IC50 values in the low nanomolar range (e.g., 10 nM for Example 42 in the same patent), but requiring additional synthetic steps to install oxygen functionality |
| Quantified Difference | Equivalent potency achieved with 1–2 fewer synthetic steps; no direct IC50 difference calculable without an identical scaffold comparator |
| Conditions | ADP-Glo assay; human RAF1 kinase; US Patent 11,098,031 (Kinnate Biopharma) |
Why This Matters
Procurement of this building block enables direct access to a validated kinase inhibitor chemotype with a 10 nM IC50 against RAF1, reducing synthetic route length relative to halogenated 5-nitropyridine alternatives.
- [1] BindingDB. BDBM514664: (S)-N-(3-(2-(3,6-dihydro-2H-pyran-4-yl)-6-(((R)-2-hydroxypropyl)amino)pyridin-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide. IC50: 10 nM (RAF1, ADP-Glo assay). US Patent 11,098,031, Example 26. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=514664 View Source
- [2] US Patent 11,098,031 B1. Inhibitors of RAF Kinases. Kinnate Biopharma Inc. Published 2021. Available at: https://patents.google.com/patent/US11098031 View Source
